Predicted Lipophilicity and Permeability Differentiation: 3-Fluoro vs. 3-Chloro and Parent Benzamide
Computed logP values for the benzamide-series members demonstrate that the 3-fluoro substituent confers a moderate lipophilicity (clogP ≈ 3.2–3.4) that is approximately 0.5–0.8 log units lower than the 3-chloro analog (clogP ≈ 3.8–4.0) and roughly 0.2–0.4 log units higher than the parent unsubstituted benzamide (clogP ≈ 2.9–3.0) . This positions the 3-fluoro compound favorably within the typical oral drug-likeness window (clogP 1–4) and predicts superior passive membrane permeability relative to the more polar parent while avoiding the excessive lipophilicity and potential hERG/promiscuity risks associated with the 3-chloro variant [1].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.2–3.4 |
| Comparator Or Baseline | 3-Chloro analog clogP ≈ 3.8–4.0; Parent unsubstituted clogP ≈ 2.9–3.0 |
| Quantified Difference | 3-Fluoro is ~0.5–0.8 units lower than 3-Cl and ~0.2–0.4 units higher than parent |
| Conditions | In silico prediction (ChemDraw/ALOGPS consensus); experimental logD₇.₄ not yet reported |
Why This Matters
Procurement of the 3-fluoro compound over the 3-chloro analog may reduce downstream attrition risk from promiscuity and solubility deficits, while offering improved passive permeability over the unsubstituted parent.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
